N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYMNWFIJNHLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to disrupt processes related to DNA replication, which can inhibit the growth and proliferation of bacterial and cancer cells. This disruption is primarily due to the bioisosteric nature of the 1,3,4-thiadiazole ring, which mimics the structure of pyrimidine bases in DNA .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring and the acetamide side chain. These modifications significantly alter melting points, solubility, and synthetic yields:
Key Observations :
- Melting Points : Bulkier substituents (e.g., benzylthio in 5h, ) reduce melting points (133–135°C) compared to smaller groups like methylthio (158–160°C in 5f) . The target compound’s 2-methylphenyl group may confer a moderate melting point (~130–140°C), similar to 5e.
- Electronic Effects : Electron-withdrawing groups (e.g., 4-chloro in 5e) enhance stability, while electron-donating groups (e.g., methoxy in Y206-4794) may improve solubility .
Anticancer Activity
- Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 mM) and A549 (IC₅₀ = 0.034 mM) cells, attributed to its p-tolylamino-thiadiazole moiety enhancing aromatase inhibition .
Antimicrobial and Antioxidant Potential
Structure-Activity Relationships (SAR)
- Thiadiazole Substituents: Methyl/Phenyl Groups: Enhance lipophilicity and membrane permeability (e.g., 5f’s 2-isopropyl-5-methylphenoxy group vs. 5k’s 2-methoxyphenoxy) . Sulfur-containing Groups: Thioethers (e.g., benzylthio in 5h) improve metabolic stability compared to ethers .
- Acetamide Side Chains: Phenoxy vs. Aryl: Phenoxy groups (target compound) may offer better π-π stacking in protein binding compared to purely aliphatic chains (e.g., 5g’s ethylthio group) .
Biological Activity
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C_{22}H_{19}N_{3}O_{3}S
- IUPAC Name: this compound
This compound features a thiadiazole ring and a phenoxyacetamide moiety, which are critical for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The thiadiazole and phenoxy groups can bind to various enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to:
- Disruption of cell division processes
- Induction of apoptosis in cancer cells
- Modulation of signaling pathways related to cancer progression
Anticancer Activity
Several studies have investigated the anticancer properties of compounds related to thiadiazoles and oxadiazoles. For instance:
- In Vitro Studies : A study evaluated the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Compounds similar to this compound demonstrated significant inhibition of cell proliferation with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : Research has shown that certain thiadiazole derivatives can induce apoptosis through the activation of caspase enzymes. For example, derivatives similar to this compound have been reported to enhance caspase 3 and 9 activities in treated cancer cells, suggesting a mechanism where these compounds promote programmed cell death .
Data Table: Biological Activity Overview
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 0.37 | Apoptosis via caspases |
| Study 2 | HeLa | 0.73 | Cell cycle arrest at sub-G1 phase |
| Study 3 | A549 | 0.95 | Inhibition of proliferation |
Case Study 1: Cytotoxicity Evaluation
A series of derivatives were synthesized and tested for their cytotoxicity against human cancer cell lines. The results indicated that compounds bearing the thiadiazole moiety exhibited enhanced cytotoxic effects compared to their non-thiadiazole counterparts. Specifically, this compound showed significant activity against HeLa cells with an IC50 value lower than that of sorafenib (IC50 = 7.91 µM), indicating its potential as a more effective therapeutic agent .
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanistic pathways influenced by this compound. Flow cytometry analyses revealed that treatment with this compound led to an increase in apoptotic cells and a marked decrease in viable cells across multiple cancer types. This suggests that the compound may effectively target various stages of cancer cell survival .
Q & A
Q. How can the synthesis of N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide be optimized for academic research?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-chloro-N-phenylacetamide derivatives with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours, followed by purification via crystallization (ethanol) or column chromatography, is a common approach . Adjusting reaction time, solvent polarity, and stoichiometric ratios of reagents (e.g., NaN₃) can improve yields. Monitoring via TLC (hexane:ethyl acetate, 9:1) ensures reaction completion .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the phenoxy group (δ 6.8–7.4 ppm for aromatic protons), acetamide carbonyl (δ ~165–170 ppm), and thiadiazole ring carbons (δ ~150–160 ppm) .
- FT-IR : Identify key functional groups: N–H stretch (~3200 cm⁻¹ for amide), C=O (~1680 cm⁻¹), and C–S (~650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How should stability and storage conditions be managed for this compound?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the acetamide or thiadiazole moieties. Conduct accelerated degradation studies under varying pH (e.g., 1.2 HCl, pH 7.4 PBS) and UV light exposure to identify degradation pathways .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning, low resolution) be resolved during structural analysis?
- Methodological Answer : Use SHELXL for refinement, employing restraints for disordered regions (e.g., methylphenyl groups). For twinned data, apply the TWIN and BASF commands to model twin domains. High-resolution data (≤ 0.8 Å) allows anisotropic refinement of non-H atoms, while hydrogen bonding networks can be validated using PLATON .
Q. What computational strategies predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into active sites of enzymes like carbonic anhydrase (homology to acetazolamide) or glutaminase (via thiadiazole interactions). Use PyMOL for visualizing binding poses .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational flexibility .
Q. How can structure-activity relationships (SAR) be systematically analyzed for anticancer activity?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and test against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area) using QSAR models .
Q. How should contradictory bioassay results (e.g., variable IC₅₀ values) be addressed?
- Methodological Answer :
- Purity Validation : Recheck via HPLC (≥95% purity) to exclude impurities affecting activity .
- Assay Standardization : Use consistent cell passage numbers, serum-free conditions, and control compounds (e.g., cisplatin for cytotoxicity) .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (GraphPad Prism) .
Q. What methodologies evaluate enzyme inhibition mechanisms (e.g., carbonic anhydrase)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
